![molecular formula C21H17ClN4O2 B3457411 N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3457411.png)
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide
Overview
Description
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide, commonly known as "CBT-1," is a chemical compound that has gained attention in the scientific community for its potential applications in research. CBT-1 belongs to the class of benzotriazole derivatives, which have been found to have various biological activities, including anticancer, antiviral, and antifungal properties. In
Mechanism of Action
The mechanism of action of CBT-1 is not fully understood. However, it is believed that CBT-1 exerts its biological effects by binding to hydrophobic pockets in proteins. This binding can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
CBT-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CBT-1 can inhibit the growth of cancer cells by inducing apoptosis. Additionally, CBT-1 has been found to have antimicrobial activity against various bacterial strains. In vivo studies have shown that CBT-1 can reduce inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBT-1 is its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, CBT-1 has been found to have potential applications in cancer research and as an antimicrobial agent. However, there are also limitations to the use of CBT-1 in lab experiments. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, CBT-1 has been found to have low stability under acidic conditions.
Future Directions
There are several future directions for research on CBT-1. One area of interest is the development of CBT-1 derivatives with improved solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of CBT-1 and its potential applications in cancer therapy and as an antimicrobial agent. Finally, CBT-1 could be further explored as a fluorescent probe for studying protein-protein interactions in various biological systems.
Scientific Research Applications
CBT-1 has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its potential as a fluorescent probe for detecting protein-protein interactions. CBT-1 has been shown to selectively bind to the hydrophobic pockets of proteins, making it a useful tool for studying protein-protein interactions. Additionally, CBT-1 has been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[2-(3-chlorophenyl)benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-5-2-3-8-20(14)28-13-21(27)23-16-9-10-18-19(12-16)25-26(24-18)17-7-4-6-15(22)11-17/h2-12H,13H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKFSSIUPPHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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